molecular formula C8H7ClN2O B8540000 4-(2 Chloro-4-pyrimidyl)-3-butyn-1-ol

4-(2 Chloro-4-pyrimidyl)-3-butyn-1-ol

Cat. No.: B8540000
M. Wt: 182.61 g/mol
InChI Key: DHZOLWPPBARPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2 Chloro-4-pyrimidyl)-3-butyn-1-ol is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)but-3-yn-1-ol

InChI

InChI=1S/C8H7ClN2O/c9-8-10-5-4-7(11-8)3-1-2-6-12/h4-5,12H,2,6H2

InChI Key

DHZOLWPPBARPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C#CCCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dicloropyrimidine (4.47 g, 0.03M) was dissolved in triethylamine (250 ml) under argon. (Ph3P)2PdCl2 (420 mg, 0.006M, CuI (28 mg, 0.00015M) and 3-butyn-1-ol (2.36 ml, 0.03M) were added and the mixture was stirred at ambient temperature for 18 hrs. After evaporation to dryness, water (250 ml), was added and extracted with dichloromethane. The combined organic phases were dried and evaporated to dryness. The residual oil was chromatographed, eluting with iso-hexane/ethyl acetate 1:1 to yield 4-(2 chloro-4-pyrimidyl)-3-butyn-1-ol as an oil (3.3 g) NMR (CDCl3) d, 8.5, (d, 1H); 7.3, (d, 1H); 3.9, (t, 2H); 2.8, (m, 2H); 1.6, (s, 1H). Mass Spec found MH+ 183. This material was hydrogenated as described above, but in the presence of 1 equivalent of triethylamine, to give the required saturated alcohol which was oxidised using the previously described Swem oxidation to give the required 4-(4-pyrimidyl)-butan-1-al. NMR CDCl3 d, 9.8, (s, 1H); 9.1; (s, 1H); 8.5, (d, 1H); 7.1, (d, 1H); 2.8, (t, 2H); 2.5, (t, 2H); 2.1, (m, 2H). Mass spec found MH− 149. 3-(5-fluoropyrimidin-2-yl)propanal. To a stirred solution of (E)-1-ethoxy-3-(5-fluoropyrimidin-2-yl)prop-2-enyl ethyl ether and (Z)-1-ethoxy-3-(5-fluoropyrimidin-2-yl)prop-2-enyl ethyl ether (9.7 g, 43 mmol) in dry ethanol (100 ml) at room temperature under an atmosphere of argon, was added 10% palladium on activated charcoal (1.0 g). The reaction flask was then evacuated and filled with hydrogen gas. The mixture was then stirred for 18 hours at room temperature. The reaction was then filtered through a pad of celite and evaporated under reduced pressure to give a yellow oil (8.7 g, 89%). To a solution of this oil (15 g, 66 mmol) in THF (200 ml) at room temperature was added an aqueous solution of hydrochloric acid (36 ml of a 2M solution, 72 mmol) and the reaction was stirred at room temperature for 3 hours. The reaction was then diluted with ethyl acetate (100 ml) and the pH of the mixture brought to pH=9 by the addition of aqueous sodium hydrogen carbonate solution (saturated, 100 ml). The layers were then separated and the aqueous phase extracted with ethyl acetate (3×100 ml). The combined organic extracts were then dried (Na2SO4), filtered and evaporated under reduced pressure to give 3-(5-fluoropyrimidin-2-yl)propanal (16 g) which was used without further purification. 1H NMR (CDCl3): 9.90 (s, 1 H), 8.50 (s, 2 H), 3.33 (dd, 2 H, J=6.9, 6.9 Hz), 3.00 (dd, 2 H, J=6.9, 6.9 Hz).
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
28 mg
Type
catalyst
Reaction Step Two

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